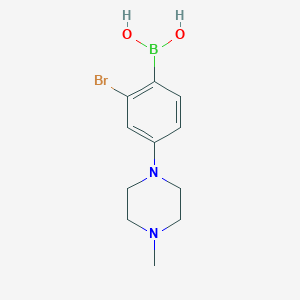
(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid typically involves the reaction of 2-bromo-4-nitrophenylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF).
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of high-performance materials has made it a key component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The palladium-catalyzed reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond . The compound’s boronic acid group plays a crucial role in the transmetalation step, where it transfers its organic group to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylboronic Acid: Similar in structure but lacks the piperazine moiety.
4-Bromophenylboronic Acid: Another similar compound but with different substitution patterns.
Uniqueness
(2-Bromo-4-(4-methylpiperazin-1-yl)phenyl)boronic acid is unique due to the presence of the piperazine ring, which enhances its solubility and reactivity. This structural feature makes it more versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C11H16BBrN2O2 |
|---|---|
Molecular Weight |
298.97 g/mol |
IUPAC Name |
[2-bromo-4-(4-methylpiperazin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BBrN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3 |
InChI Key |
PUHDSTMWWVZYQS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















